{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate is a synthetic benzoate ester derivative characterized by a 3,5-difluorobenzoyl backbone and a carbamoyl-linked 4-bromobenzyl substituent. This compound’s structural complexity arises from the combination of halogenated aromatic systems (fluorine and bromine) and a carbamate functional group, which may influence its reactivity, solubility, and biological activity. Its CAS registry number (21423-81-4) confirms its identity as part of the methyl difluorobenzoate family, with modifications at the benzyl carbamoyl position .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO3/c17-12-3-1-10(2-4-12)8-20-15(21)9-23-16(22)11-5-13(18)7-14(19)6-11/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQQTCSPDJNCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-bromobenzylamine with 3,5-difluorobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the preparation of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key differentiators lie in its substitution pattern and functional groups. Below is a comparative analysis with structurally related compounds from the provided evidence:
Methyl 2,6-Difluorobenzoate (CAS 112857-68-8)
- Substitution Pattern : Fluorine at the 2- and 6-positions of the benzoate ring.
- Functional Groups : Lacks the carbamoyl-(4-bromophenyl)methyl moiety.
- Reactivity : The 2,6-difluoro substitution creates steric hindrance, reducing nucleophilic aromatic substitution (NAS) reactivity compared to 3,5-difluoro derivatives.
- Applications : Primarily used as a precursor in agrochemical synthesis .
Methyl 2,4-Difluorobenzoate (CAS 105184-38-1)
- Substitution Pattern : Fluorine at the 2- and 4-positions.
- Functional Groups: No bromine or carbamoyl group.
- Electronic Effects : The asymmetric fluorine placement induces dipole moments, enhancing polarity and solubility in polar solvents.
- Biological Relevance : Found in pharmaceutical intermediates for antifungal agents .
3',5'-Difluoro-2'-hydroxyacetophenone (CAS 13671-00-6)
- Substitution Pattern : Fluorine at 3' and 5' positions with a hydroxyl group at 2'.
- Functional Groups : Contains a ketone instead of an ester.
- Reactivity : The hydroxyl group enables hydrogen bonding, increasing stability in aqueous environments.
- Applications : Used in ligand synthesis for metal-catalyzed reactions .
3-Chloro-4-methylbenzonitrile (CAS 17422-33-2)
- Substitution Pattern : Chlorine at 3-position and methyl at 4-position.
- Functional Groups : Nitrile group instead of ester/carbamate.
- Electronic Profile : Strong electron-withdrawing nitrile group directs electrophilic substitution to the para position.
- Applications : Intermediate in dye and polymer chemistry .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate | 21423-81-4 | 3,5-F; 4-Br | C₁₆H₁₁BrF₂NO₃ | 378.17 |
| Methyl 2,6-difluorobenzoate | 112857-68-8 | 2,6-F | C₈H₆F₂O₂ | 172.13 |
| Methyl 2,4-difluorobenzoate | 105184-38-1 | 2,4-F | C₈H₆F₂O₂ | 172.13 |
| 3',5'-Difluoro-2'-hydroxyacetophenone | 13671-00-6 | 3',5'-F; 2'-OH | C₈H₆F₂O₂ | 172.13 |
| 3-Chloro-4-methylbenzonitrile | 17422-33-2 | 3-Cl; 4-CH₃ | C₈H₆ClN | 151.59 |
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